molecular formula C7H7BrN2O B598456 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 1203499-17-5

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Cat. No. B598456
M. Wt: 215.05
InChI Key: DEJOAAGYYDCSGP-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a halogenated heterocycle . It has the empirical formula C7H7BrN2O and a molecular weight of 215.05 .


Molecular Structure Analysis

The SMILES string representation of this compound is Brc1ccc2NCCOc2n1 . The InChI key is DEJOAAGYYDCSGP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a solid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

  • Pharmaceuticals and Therapeutics

    • Pyridopyrimidine derivatives, which are structurally similar to your compound, have shown therapeutic interest . They have been used in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
    • The synthetic protocols to prepare these pyridopyrimidine derivatives are considered in the review .
  • Anticancer Agents

    • A series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, which are structurally similar to your compound, have shown high anti-tumor activity .
    • These compounds were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
    • All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
  • Antileishmanial Efficacy

    • A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

properties

IUPAC Name

6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJOAAGYYDCSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673658
Record name 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

CAS RN

1203499-17-5
Record name 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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